molecular formula C17H15N3O3S2 B4556415 N-(3-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide

N-(3-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide

Cat. No.: B4556415
M. Wt: 373.5 g/mol
InChI Key: HUZCFBLJXYEKRS-UHFFFAOYSA-N
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Description

N-(3-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.05548370 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Materials Science Applications

Polyamides and poly(amide-imide)s derived from analogous benzamide compounds exhibit significant thermal stability and organo-solubility, making them ideal for high-performance materials used in aerospace, automotive, and electronics industries. For instance, polyamides synthesized from 2,2-bis(4-aminophenoxy) benzonitrile show no significant weight loss before 400 °C and are soluble in aprotic polar solvents, indicating their potential in creating resilient and durable materials (Saxena et al., 2003).

Analytical Chemistry Contributions

In analytical chemistry, compounds related to N-(3-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide are used in developing sensitive and selective assays. For example, the development of nonaqueous capillary electrophoretic separation techniques for imatinib mesylate and related substances, showcasing advancements in quality control and drug purity assessment (Ye et al., 2012).

Drug Discovery and Development

In the realm of drug discovery, modifications of the benzamide scaffold have led to the development of selective inhibitors for targets like histone deacetylases (HDACs) and vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating the compound's utility in cancer therapy. MGCD0103, an orally active HDAC inhibitor, exemplifies this by selectively inhibiting HDACs 1-3 and 11, showing significant antitumor activity (Zhou et al., 2008). Another example is the discovery of BMS-605541, a selective VEGFR-2 inhibitor with potent antitumor efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-4-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c21-17(19-12-13-3-1-9-18-11-13)14-5-7-15(8-6-14)20-25(22,23)16-4-2-10-24-16/h1-11,20H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZCFBLJXYEKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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